molecular formula C13H13F3N4O2S B2987795 [2-[3-Methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-morpholin-4-ylmethanone CAS No. 956753-92-7

[2-[3-Methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-morpholin-4-ylmethanone

Cat. No.: B2987795
CAS No.: 956753-92-7
M. Wt: 346.33
InChI Key: QXTXTDLZFPVDGT-UHFFFAOYSA-N
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Description

The compound [2-[3-Methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-morpholin-4-ylmethanone features a pyrazole core substituted with a methyl group at position 3 and a trifluoromethyl group at position 3. This pyrazole moiety is linked to a thiazole ring at position 2, which is further functionalized with a morpholine-4-ylmethanone group at position 4. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the morpholine moiety likely improves solubility in polar solvents.

Properties

IUPAC Name

[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2S/c1-8-6-10(13(14,15)16)20(18-8)12-17-9(7-23-12)11(21)19-2-4-22-5-3-19/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTXTDLZFPVDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[3-Methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-morpholin-4-ylmethanone, also known by its CAS number 345637-71-0, has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article compiles and analyzes various studies that evaluate the biological efficacy of this compound.

Chemical Structure and Properties

This compound features a complex structure comprising a pyrazole ring, a thiazole moiety, and a morpholine group. Its molecular formula is C12H12F3N5OS, with a molecular weight of approximately 345.32 g/mol. The trifluoromethyl group is significant for enhancing the lipophilicity and biological activity of the compound.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole and thiazole exhibit notable antimicrobial properties . A study assessed various 1H-pyrazoles, including those similar to the target compound, against a range of bacterial strains:

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus150Moderate
Escherichia coli>300Poor
Pseudomonas aeruginosa>300Poor
Candida albicans>200Poor

The results indicated that while some compounds showed moderate inhibition against Gram-positive bacteria like S. aureus, they were less effective against Gram-negative bacteria and fungi .

Anti-inflammatory Potential

In addition to antimicrobial properties, compounds with similar structures have been evaluated for their anti-inflammatory effects . A related study indicated that thiazole-based compounds could inhibit pro-inflammatory cytokines in vitro. The mechanism is believed to involve the modulation of NF-kB pathways, which are critical in inflammatory responses .

Case Studies and Experimental Findings

  • Study on Pyrazole Derivatives : A comprehensive study explored the synthesis of various pyrazole-thiazole derivatives and their biological activities. Among these, the compound exhibited significant antibacterial activity against MRSA strains but showed limited efficacy against other tested pathogens .
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory potential of similar compounds. Results suggested that these compounds could reduce edema in paw inflammation models, indicating a promising avenue for therapeutic applications .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound may act as an allosteric modulator at specific receptor sites, enhancing or inhibiting receptor activity depending on the context .

Comparison with Similar Compounds

Pyrazole-Thiazole/Thiophene Hybrids

Compound 7a/7b ():

  • Structure: 5-Amino-3-hydroxypyrazole linked to a thiophene ring substituted with cyano/ester groups.
  • Key Differences: Replaces thiazole with thiophene and lacks the morpholine group. The cyano/ester substituents may reduce solubility compared to the trifluoromethyl-morpholine system in the target compound.
  • Synthesis: Uses 1,4-dioxane and triethylamine with malononitrile or ethyl cyanoacetate .

Compounds 4 and 5 ():

  • Structure : Thiazole cores with chlorophenyl/fluorophenyl groups and triazole-pyrazole substituents.
  • Key Differences : Incorporates triazole and dihydropyrazole rings instead of a simple pyrazole. Fluorophenyl groups may mimic the electron-withdrawing effects of trifluoromethyl but lack its steric bulk .

Morpholine-Containing Analogues

Example 76 ():

  • Structure: Thiophene-linked pyrazolo[3,4-d]pyrimidine with a morpholinomethyl group.
  • Key Differences: Chromenone scaffold replaces thiazole, and the morpholine is attached via a methylene bridge. This may alter bioavailability compared to the direct methanone linkage in the target compound .

Benzothiazole-Pyrazolone Derivatives

Compound L ():

  • Structure : Benzothiazole fused with pyrazolone and allyl/phenyl groups.
  • Key Differences: Benzothiazole’s extended aromatic system vs. thiazole in the target compound. The pyrazolone ring introduces keto-enol tautomerism, absent in the target’s pyrazole .

Physicochemical Comparisons

Feature Target Compound Compound 7a/7b Example 76
Core Heterocycle Thiazole-pyrazole Thiophene-pyrazole Thiophene-pyrazolopyrimidine
Key Substituents CF₃, morpholin-4-ylmethanone CN, COOEt Morpholinomethyl, F
Predicted Solubility High (due to morpholine) Moderate (polar groups) Moderate (chromenone scaffold)

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing [2-[3-Methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]-morpholin-4-ylmethanone, and what intermediates are critical?

  • Methodology : The compound can be synthesized via sequential acylation and heterocyclic coupling. For example, pyrazole-thiazole intermediates (e.g., 3-methyl-5-trifluoromethylpyrazole) may be synthesized through chlorination of hydroxyl precursors (as in zolazepam intermediates ), followed by thiazole ring formation using diethyl oxalate in toluene under sodium hydride catalysis . Key intermediates include 1,3-dimethyl-5-pyrazolone and morpholine-derived carbonyl precursors.
  • Validation : Confirm intermediate structures via 1H^1H/13C^{13}C NMR and GC-MS to detect side products (e.g., over-chlorinated byproducts) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

  • Techniques : Use 1H^1H NMR to verify pyrazole-thiazole connectivity and 19F^{19}F NMR for trifluoromethyl group confirmation. IR spectroscopy identifies carbonyl (C=O) stretches (~1650–1700 cm1^{-1}) and morpholine C-O-C vibrations (~1100 cm1^{-1}) .
  • Data Contradictions : Discrepancies in 1H^1H NMR integration ratios may arise from rotational isomerism in the morpholine ring. Use variable-temperature NMR or X-ray crystallography (as in triazol-thiadiazole analogs ) to resolve ambiguity.

Q. How can researchers develop a validated HPLC method for quantifying this compound in reaction mixtures?

  • Method Development : Optimize mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) and column (C18, 5 µm) to separate the target compound from pyrazole and thiazole precursors. Calibrate using standards with ≥98% purity .
  • Challenges : Trifluoromethyl groups may cause peak tailing; adding ion-pairing agents (e.g., ammonium acetate) improves resolution .

Advanced Research Questions

Q. What strategies minimize side reactions during the acylation of pyrazole-thiazole intermediates?

  • Optimization : Use controlled stoichiometry (1:1.05 molar ratio of pyrazole to acyl chloride) and low-temperature (-10°C) conditions to suppress over-acylation. Monitor reaction progress via in-situ FTIR for carbonyl intermediate detection .
  • Side Products : Characterize dimeric byproducts (e.g., bis-acylated pyrazoles) via high-resolution MS and column chromatography .

Q. How can molecular docking predict the biological activity of this compound, and what experimental validation is required?

  • In Silico Approach : Dock the compound into target enzymes (e.g., 14-α-demethylase, PDB: 3LD6) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to active-site residues (e.g., His310) and hydrophobic interactions with the trifluoromethyl group .
  • Validation : Test antifungal activity in vitro against Candida albicans using broth microdilution assays (MIC values). Correlate docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with experimental IC50_{50} .

Q. What experimental designs are suitable for assessing the compound’s stability under physiological conditions?

  • Design : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Sample at 0, 24, 48, and 72 hours, quantifying degradation via LC-MS/MS .
  • Analysis : Identify hydrolytic degradation products (e.g., morpholine ring-opened derivatives) and assess their cytotoxicity in HepG2 cells .

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